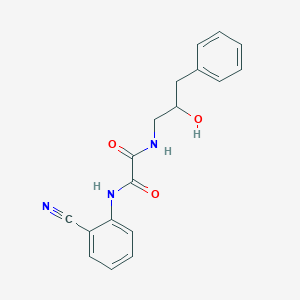

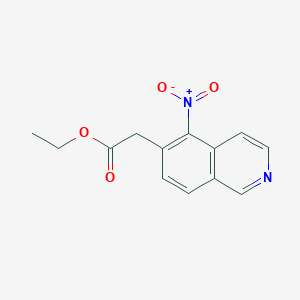

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxalamides and their derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities. These compounds often serve as building blocks for the synthesis of complex molecules and materials with specific functions.

Synthesis Analysis

The synthesis of oxalamide derivatives involves various strategies, including acid-catalyzed rearrangements and novel synthetic approaches for N-substituted oxalamides. A notable method includes the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides, showcasing the versatility and efficiency of synthetic routes available for these compounds (Mamedov et al., 2016).

Aplicaciones Científicas De Investigación

Novel Synthetic Approaches

Mamedov et al. (2016) describe a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be applied to the synthesis of derivatives like N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide. This method provides a useful formula for both anthranilic acid derivatives and oxalamides, expanding the scope of synthetic organic chemistry in this area (Mamedov et al., 2016).

Structural Analysis and Supramolecular Formation

Wang et al. (2016) analyzed the structure of a related N,N'-bis(substituted)oxamide compound, which suggests insights into the molecular conformation and supramolecular interactions of similar compounds, including N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide. These findings contribute to understanding the fundamental structural properties of such compounds (Wang et al., 2016).

Optically Active Compounds Synthesis

Jiménez‐Pérez et al. (2006) prepared optically active binuclear diorganotin compounds using an optically active oxalamide similar to N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide. The research provides insights into the use of oxalamides in synthesizing optically active compounds, which can have implications in areas like chiral catalysis and materials science (Jiménez‐Pérez et al., 2006).

Crystallization Behaviours in Polymer Science

Xu et al. (2017) explored the use of oxalamide compounds as nucleators to enhance the crystallization rate of poly(hydroxyalkanoate)s (PHAs). The study's insights into the influence of nucleator configurations on the crystallization behaviour of PHAs can be extrapolated to understand how N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide might affect similar polymer systems (Xu et al., 2017).

Applications in Metal-Organic Frameworks

Liu et al. (2010) used a dissymmetrical oxamidate ligand to construct a metal-organic network, offering insights into how similar oxalamide compounds, including N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide, can be utilized in the design of metal-organic frameworks for applications like catalysis, gas storage, and separation (Liu et al., 2010).

Propiedades

IUPAC Name |

N'-(2-cyanophenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c19-11-14-8-4-5-9-16(14)21-18(24)17(23)20-12-15(22)10-13-6-2-1-3-7-13/h1-9,15,22H,10,12H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZPXFMRKCQOON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)

![5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2492690.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2492692.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2492700.png)

![2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2492707.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2492709.png)

![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)